1H-[1,3]dioxolo[4,5-f]benzotriazole
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Overview
Description
1H-[1,3]dioxolo[4,5-f]benzotriazole is a heterocyclic compound that features a fused ring system combining a benzene ring with a triazole and a dioxole ring. This unique structure imparts the compound with distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-[1,3]dioxolo[4,5-f]benzotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the intermediate benzotriazole. This intermediate is then subjected to further cyclization with a dioxole derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
1H-[1,3]dioxolo[4,5-f]benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of dioxolo[4,5-f]benzotriazole-2,3-dione.
Reduction: Formation of 1,2-dihydro-1H-[1,3]dioxolo[4,5-f]benzotriazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-[1,3]dioxolo[4,5-f]benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-[1,3]dioxolo[4,5-f]benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding. Additionally, the compound’s unique structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
1H-[1,3]dioxolo[4,5-f]benzotriazole can be compared with other similar compounds, such as:
Benzotriazole: Shares the triazole ring but lacks the dioxole moiety, resulting in different chemical properties and applications.
1H-[1,3]dioxolo[4,5-f]benzodioxole: Contains a similar dioxole ring but differs in the substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it valuable for specific applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C7H5N3O2 |
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Molecular Weight |
163.13 g/mol |
IUPAC Name |
2H-[1,3]dioxolo[4,5-f]benzotriazole |
InChI |
InChI=1S/C7H5N3O2/c1-4-5(9-10-8-4)2-7-6(1)11-3-12-7/h1-2H,3H2,(H,8,9,10) |
InChI Key |
FDYKQHQCMZDLQE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=NNN=C3C=C2O1 |
Origin of Product |
United States |
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